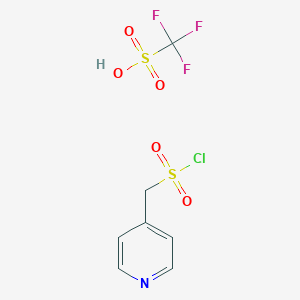

(4-Pyridylmethyl)sulfonyl chloride triflate

Vue d'ensemble

Description

(4-Pyridylmethyl)sulfonyl chloride triflate (PMST) is an organosulfur compound that has recently been gaining popularity in the scientific community due to its versatile applications in organic synthesis, drug discovery, and biochemistry. PMST is a sulfonyl chloride derivative of pyridine, a heterocyclic aromatic compound that is widely used in organic chemistry. The compound is highly reactive and can be used to synthesize a wide range of compounds, including pharmaceuticals, agrochemicals, and fragrances. It is also used in a variety of laboratory experiments due to its low toxicity and cost.

Applications De Recherche Scientifique

(4-Pyridylmethyl)sulfonyl chloride triflate has a wide range of applications in scientific research, particularly in organic synthesis and drug discovery. The compound is highly reactive and can be used to synthesize a wide range of compounds, including pharmaceuticals, agrochemicals, and fragrances. (4-Pyridylmethyl)sulfonyl chloride triflate has also been used in a variety of laboratory experiments due to its low toxicity and cost. In addition, (4-Pyridylmethyl)sulfonyl chloride triflate has been used in the synthesis of biologically active compounds, such as peptides and oligonucleotides, as well as in the synthesis of natural products.

Mécanisme D'action

(4-Pyridylmethyl)sulfonyl chloride triflate is a highly reactive compound that can be used to synthesize a wide range of compounds. The compound is typically used as a nucleophile in organic synthesis, where it reacts with electrophiles to form new bonds. In addition, (4-Pyridylmethyl)sulfonyl chloride triflate can be used to catalyze a variety of reactions, such as the formation of carbon-carbon and carbon-heteroatom bonds.

Effets Biochimiques Et Physiologiques

(4-Pyridylmethyl)sulfonyl chloride triflate is a relatively new compound and its effects on the biochemical and physiological processes of organisms are not yet fully understood. However, some studies have suggested that the compound may have anti-inflammatory and anti-tumor effects in certain organisms. In addition, (4-Pyridylmethyl)sulfonyl chloride triflate has been shown to have some antiviral activity in vitro.

Avantages Et Limitations Des Expériences En Laboratoire

(4-Pyridylmethyl)sulfonyl chloride triflate has several advantages for use in laboratory experiments. The compound is highly reactive and can be used to synthesize a wide range of compounds. In addition, (4-Pyridylmethyl)sulfonyl chloride triflate is relatively inexpensive and has low toxicity, making it safe to use in the laboratory. However, the compound is also highly reactive and can cause unwanted side reactions if not used carefully.

Orientations Futures

Given its versatile applications in organic synthesis, drug discovery, and biochemistry, (4-Pyridylmethyl)sulfonyl chloride triflate has great potential for future research. Potential future directions for (4-Pyridylmethyl)sulfonyl chloride triflate include further exploration of its biochemical and physiological effects, development of new synthetic methods, and exploration of its potential for use in drug development. In addition, (4-Pyridylmethyl)sulfonyl chloride triflate could be used to synthesize a wide range of compounds, including pharmaceuticals, agrochemicals, and fragrances. Finally, (4-Pyridylmethyl)sulfonyl chloride triflate could be used in the synthesis of biologically active compounds, such as peptides and oligonucleotides, as well as in the synthesis of natural products.

Propriétés

IUPAC Name |

pyridin-4-ylmethanesulfonyl chloride;trifluoromethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO2S.CHF3O3S/c7-11(9,10)5-6-1-3-8-4-2-6;2-1(3,4)8(5,6)7/h1-4H,5H2;(H,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRSYXRYACUBCHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CS(=O)(=O)Cl.C(F)(F)(F)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClF3NO5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90564707 | |

| Record name | Trifluoromethanesulfonic acid--(pyridin-4-yl)methanesulfonyl chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90564707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Pyridylmethyl)sulfonyl chloride triflate | |

CAS RN |

130820-89-2 | |

| Record name | Methanesulfonic acid, 1,1,1-trifluoro-, compd. with 4-pyridinemethanesulfonyl chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130820-89-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trifluoromethanesulfonic acid--(pyridin-4-yl)methanesulfonyl chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90564707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

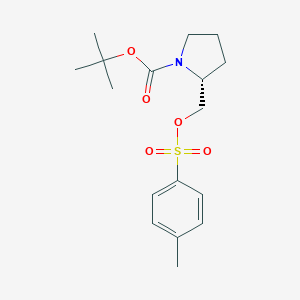

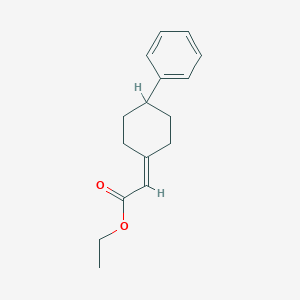

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(6R)-6-Hydroxy-2-methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B176183.png)

![Ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate](/img/structure/B176184.png)

![12,13-Dihydro-2,10-dimethoxy-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione](/img/structure/B176201.png)

![6-Fluorobenzo[d]isothiazol-3(2H)-one](/img/structure/B176209.png)